molecular formula C25H27NO4S2 B5257308 (5E)-5-[[4-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[4-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5257308
M. Wt: 469.6 g/mol
InChI Key: HUUBREBWRNVFGP-XQNSMLJCSA-N
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Description

The compound “(5E)-5-[[4-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the condensation of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthetic route might involve:

    Starting Materials: 2,4-dimethylphenol, 3-bromopropanol, 3-methoxybenzaldehyde, propargyl bromide, and thioamide.

    Reaction Steps:

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the double bonds or the thiazolidinone ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives, hydrogenated products.

    Substitution: Substituted aromatic or thiazolidinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Many thiazolidinone derivatives exhibit antibacterial and antifungal properties.

    Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell growth.

Medicine

    Drug Development: Thiazolidinone derivatives are explored for their potential as therapeutic agents in various diseases, including diabetes and inflammation.

Industry

    Agriculture: Potential use as agrochemicals for pest control.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example:

    Enzyme Inhibition: Inhibition of enzymes like cyclooxygenase (COX) or tyrosine kinases.

    Receptor Binding: Binding to receptors like peroxisome proliferator-activated receptors (PPARs).

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.

Uniqueness

The unique structural features of “(5E)-5-[[4-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” may confer specific biological activities or chemical reactivity that distinguish it from other thiazolidinone derivatives.

Properties

IUPAC Name

(5E)-5-[[4-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4S2/c1-5-11-26-24(27)23(32-25(26)31)16-19-8-10-21(22(15-19)28-4)30-13-6-12-29-20-9-7-17(2)14-18(20)3/h5,7-10,14-16H,1,6,11-13H2,2-4H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUBREBWRNVFGP-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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